Validated Potency and Efficacy at the Human GPR109a Receptor
GPR109 receptor agonist-2 is a selective GPR109a agonist with a validated potency of pEC50 = 5.53 [1]. This data is derived from the primary research publication that first characterized the 5-alkyl pyrazole-3-carboxylic acid series [2]. This activity confirms its utility as a reference agonist in in vitro systems.
| Evidence Dimension | Agonist potency at human GPR109a |
|---|---|
| Target Compound Data | pEC50 = 5.53 |
| Comparator Or Baseline | Niacin, MK-6892 (reference GPR109a agonists) |
| Quantified Difference | Not directly compared in a single assay; however, the pEC50 of 5.53 (approx. EC50 of 295 nM) places this compound within the range of active research tools, distinct from high-potency clinical candidates (e.g., MK-6892 with EC50 ~4-16 nM) [3]. |
| Conditions | Agonist activity at human GPR109a (assay details not specified in search results) |
Why This Matters
This confirms the compound's identity and bioactivity as a GPR109a agonist, making it a useful tool for studying GPR109a-mediated pathways and for use as a reference point in SAR studies.
- [1] MedChemExpress (MCE). GPR109 receptor agonist-2 Product Page. View Source
- [2] Skinner, P. J., Cherrier, M. C., Webb, P. J., Shin, Y. J., Gharbaoui, T., Lindstrom, A., ... & Semple, G. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & medicinal chemistry letters, 17(20), 5620-5623. View Source
- [3] Adooq Bioscience. GPR109A Agonist MK-6892 Product Page. View Source
